molecular formula C12H16ClNO2S B1419603 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride CAS No. 1214028-77-9

2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride

Cat. No. B1419603
M. Wt: 273.78 g/mol
InChI Key: HLDDVLDWCSUVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1214028-77-9 . It has a molecular weight of 273.78 . The IUPAC name for this compound is phenyl (4-thiomorpholinyl)acetic acid hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride” is 1S/C12H15NO2S.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 273.78 .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity : Thiomorpholines, including compounds like 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride, are transformed into N-Aminothiomorpholines through nitrosation and reduction, followed by hydrolysis with hydrochloric acid. These compounds can react with aldehydes or ketones to form azomethines, and acylation leads to N-acyl derivatives. Oxidation with mercury oxide results in the formation of tetracenes (Asinger, Saus, & Wachtendonk, 1980).

  • Enantioselective Synthesis : Enantiomerically pure thiomorpholin-3-ones can be synthesized from related precursors, including 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride. This process involves stereoselective C-2 alkylation and N-deprotection to produce 2-substituted thiomorpholin-3-ones (Franceschini, Nascimento, Sonnet, & Guillaume, 2003).

Biomedical Research

  • Antimicrobial Activity : A class of biologically active compounds has been synthesized from hydroxyphenylacetic acid, a related compound to 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride. These compounds exhibit significant in vitro antimicrobial activity against a variety of fungal and bacterial strains, suggesting potential biomedical applications (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

  • Antimicrobial Properties of Derivatives : Novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, synthesized from compounds structurally similar to 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride, have shown promising antimicrobial activity, expanding the scope of these compounds in drug development (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-phenyl-2-thiomorpholin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDDVLDWCSUVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride

CAS RN

1214028-77-9
Record name 2-phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

37% aq HCl (1.1 ml, 13.5 mmol) was added dropwise to a solution of ethyl 2-phenyl-2-thiomorpholinoacetate (0.36 g, 1.35 mmol) in dioxane (11 ml). The mixture was stirred at reflux overnight. Then 37% aq HCl (1.1 ml, 13.5 mmol) was added again and the reaction was refluxed for additional 24 hours. Solvents were evaporated, the residue was triturated with acetonitrile and collected by suction filtration to obtain 2-phenyl-2-thiomorpholinoacetic acid hydrochloride (0.13 g, 34.4% yield) as a off-white solid.
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
ethyl 2-phenyl-2-thiomorpholinoacetate
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride
Reactant of Route 5
2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride
Reactant of Route 6
2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.